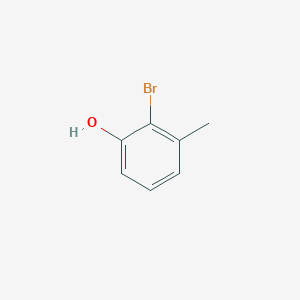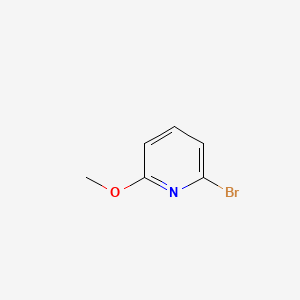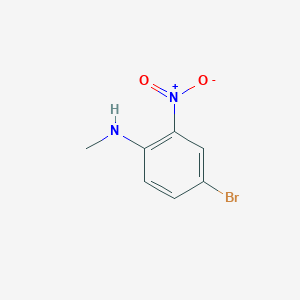
2-Bromo-3-methylphenol
Overview
Description
2-Bromo-3-methylphenol, also known as this compound or 2-bromo-3-methoxyphenol, is an organic compound belonging to the phenol family. It is a colorless, crystalline solid with a molecular formula of C7H7BrO and a molecular weight of 185.04 g/mol. This compound is used as a reagent in organic synthesis and as an intermediate in the production of various pharmaceuticals.
Scientific Research Applications
1. Food Industry Applications
2-Bromo-4-methylphenol has been identified in the context of food industry applications. For instance, Mills et al. (1997) reported its presence in brine-salted Gouda cheese, attributing a chemical taint to this compound. The study suggested that 2-Bromo-4-methylphenol could be generated from precursors like 4-methylphenol and active bromine in the presence of UV light or sodium hypochlorite (Mills et al., 1997).
2. Synthetic Chemistry
In synthetic chemistry, 2-Bromo-4-methylphenol has been synthesized for various applications. Ren Qun-xiang (2004) described the synthesis of this compound from 4-methylphenol by oxidative bromination at low temperatures, achieving a high yield. This suggests its potential utility in various chemical syntheses (Ren Qun-xiang, 2004).
3. Marine Biology and Natural Products
In marine biology, Xu et al. (2003) explored bromophenols, including compounds related to 2-Bromo-3-methylphenol, in the marine alga Rhodomela confervoides. These compounds displayed antibacterial properties, suggesting their potential application in the development of new antibacterial agents (Xu et al., 2003).
4. Analytical Chemistry and Wine Industry
2-Bromo-4-methylphenol was identified as a compound responsible for an off-flavor in wines, as studied by Barbe et al. (2014). This indicates its importance in the analytical chemistry of food and beverages, particularly in understanding and preventing undesirable flavors in products (Barbe et al., 2014).
5. Pharmaceutical Research
While not directly related to this compound, related bromophenol derivatives have been investigated for their potential medicinal properties. For example, research on bromophenol derivatives from the red alga Rhodomela confervoides has shown potential anticancer and antibacterial activities, indicating the broader potential of bromophenol compounds in pharmaceutical research (Zhao et al., 2004).
Mechanism of Action
Mode of Action
It is known that bromophenols can inhibit the activity of enzymes like ache and carbonic anhydrases . This inhibition could alter the normal functioning of the nervous system and disrupt the acid-base balance in the body.
Action Environment
The action, efficacy, and stability of 2-Bromo-3-methylphenol could be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by temperature, pH, and the presence of other substances in the environment .
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGNLEZLTOVJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295268 | |
| Record name | 2-bromo-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22061-78-5 | |
| Record name | 22061-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)




![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)


![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)
